molecular formula C23H30O7 B15288861 11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate

11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate

Cat. No.: B15288861
M. Wt: 418.5 g/mol
InChI Key: UBNPPKCODLQETN-PLTZVPCUSA-N
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Description

11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate is a synthetic corticosteroid compound. It is structurally related to naturally occurring corticosteroids such as cortisone and corticosterone. This compound is known for its potent mineralocorticoid activity, which is generally greater than that of corticosterone .

Preparation Methods

The synthesis of 11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate involves multiple steps, starting from precursor steroids. The synthetic routes typically include oxidation, reduction, and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate involves binding to mineralocorticoid receptors in target tissues. This binding activates specific signaling pathways that regulate electrolyte balance, blood pressure, and inflammation. The compound’s effects are mediated through its interaction with molecular targets such as sodium channels and enzymes involved in corticosteroid metabolism .

Comparison with Similar Compounds

11-Dehydro-6a,17-dihydroxy-corticosterone 21-Acetate is unique due to its high mineralocorticoid activity. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[(6S,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17,20,26,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1

InChI Key

UBNPPKCODLQETN-PLTZVPCUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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